molecular formula C13H13FN2O B11876555 3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine CAS No. 1201785-04-7

3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine

Katalognummer: B11876555
CAS-Nummer: 1201785-04-7
Molekulargewicht: 232.25 g/mol
InChI-Schlüssel: RIIXRVJOZLHRIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Significance in Heterocyclic Chemistry

The molecular architecture of this compound features a fused bicyclic system comprising a partially saturated benzisoxazole ring and a fluorophenyl substituent. The benzisoxazole core consists of a benzene ring fused to an isoxazole moiety, a five-membered ring containing one oxygen and one nitrogen atom. The tetrahydro modification (4,5,6,7-tetrahydro) reduces aromaticity in the benzene portion, enhancing conformational flexibility and altering electronic properties compared to fully aromatic analogs.

The 4-fluorophenyl group at position 3 introduces electronegativity and steric effects that influence intermolecular interactions. Fluorine’s high electronegativity enhances binding affinity to biological targets through dipole-dipole interactions and hydrogen bonding, while its small atomic radius minimizes steric hindrance. The amine group at position 5 serves as a hydrogen bond donor, further increasing target engagement potential. This structural configuration is exemplified in the compound’s InChIKey: OAJLTKZYCPGQMS-UHFFFAOYSA-N, which encodes its stereochemical and substituent details.

Comparative analysis with related structures, such as 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (exo-THPO), reveals that saturation of the benzene ring modulates solubility and metabolic stability. For instance, the tetrahydro configuration in exo-THPO increases hydrophilicity compared to fully aromatic benzisoxazoles, as evidenced by its molecular weight of 154.17 g/mol and polar functional groups. Similarly, this compound’s molecular weight of 244.28 g/mol (calculated from C₁₃H₁₄FN₂O) balances lipophilicity and aqueous solubility, making it suitable for blood-brain barrier penetration in neurological applications.

Table 1: Structural Comparison of Benzisoxazole Derivatives

Compound Molecular Formula Key Features Applications
This compound C₁₃H₁₄FN₂O Fluorophenyl, tetrahydro, amine Neurological drug research
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (exo-THPO) C₇H₁₀N₂O₂ Hydroxyl, tetrahydro GABA receptor modulation
2-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones C₁₆H₁₃NO₃ Chromenone fusion Anticancer research

Historical Development of Benzisoxazole Derivatives in Pharmacological Research

Benzisoxazole derivatives emerged as pharmacologically relevant scaffolds in the mid-20th century, with early studies focusing on their psychoactive properties. The 1960s saw the development of antipsychotic agents like risperidone, which incorporated a benzisoxazole moiety to enhance dopamine receptor affinity. However, limitations in metabolic stability and selectivity drove structural refinements, leading to tetrahydro modifications in the 1980s.

The introduction of fluorine into benzisoxazoles marked a pivotal advancement. Fluorination, as seen in 3-(4-Fluorophenyl)isoxazol-5-amine, improved pharmacokinetic profiles by reducing first-pass metabolism and increasing bioavailability. Parallel work on tetrahydrobenzoisoxazole synthesis, such as the Baker-Venkataraman transformation described in 2021, enabled efficient production of complex derivatives like 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones. These methods utilized POCl₃ and pyridine to facilitate esterification and cyclization, achieving yields exceeding 60%.

Recent applications in neurological research highlight the scaffold’s versatility. For example, this compound has been investigated as a precursor to serotonin receptor modulators, leveraging its amine group for targeted interactions. Similarly, fluorinated tetrahydrobenzoisoxazoles are being explored in positron emission tomography (PET) tracers for neurodegenerative disease imaging, capitalizing on fluorine-18’s radioactive properties.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1201785-04-7

Molekularformel

C13H13FN2O

Molekulargewicht

232.25 g/mol

IUPAC-Name

3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,2-benzoxazol-5-amine

InChI

InChI=1S/C13H13FN2O/c14-9-3-1-8(2-4-9)13-11-7-10(15)5-6-12(11)17-16-13/h1-4,10H,5-7,15H2

InChI-Schlüssel

RIIXRVJOZLHRIN-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(CC1N)C(=NO2)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes, leading to the formation of isoxazolines, which can then be oxidized to form isoxazoles . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Nucleophilic Reactions at the Amine Group

The primary amine group (-NH₂) at position 5 undergoes typical nucleophilic reactions:

Acylation

Reacts with acylating agents (e.g., acetyl chloride, anhydrides) to form amides. For example:
3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine+Ac2ON-Acetyl derivative+H2O\text{this compound} + \text{Ac}_2\text{O} \rightarrow \text{N-Acetyl derivative} + \text{H}_2\text{O}
This reaction typically proceeds in anhydrous dichloromethane or THF with a base like pyridine .

Alkylation

Forms secondary or tertiary amines via reaction with alkyl halides (e.g., methyl iodide):
Amine+CH3IN-Methyl derivative+HI\text{Amine} + \text{CH}_3\text{I} \rightarrow \text{N-Methyl derivative} + \text{HI}
Requires a base such as K₂CO₃ in DMF at 60–80°C .

Schiff Base Formation

Condenses with aldehydes (e.g., benzaldehyde) to form imines, useful for further functionalization.

Electrophilic Aromatic Substitution

The fluorophenyl group directs electrophilic substitution to the para position relative to the fluorine atom. Example reactions include:

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C3-(4-Fluoro-3-nitrophenyl) derivative68%
SulfonationH₂SO₄, SO₃Sulfonic acid derivative55%

Reductive Reactions

The tetrahydrobenzoisoxazole core and amine group participate in reduction:

Catalytic Hydrogenation

  • Ring Saturation : The isoxazole ring undergoes hydrogenation with H₂/Pd-C in ethanol to form a dihydroisoxazole intermediate .

  • Nitro Group Reduction : If present, nitro groups are reduced to amines using SnCl₂/HCl .

Amine Oxidation

The primary amine is oxidized to a nitroso or nitro derivative using H₂O₂ or KMnO₄ under acidic conditions.

Iodination

Electrophilic iodination with NCS/KI yields iodinated derivatives for radiopharmaceutical applications :
Amine+NCS+KI3-(4-Iodo-3-methoxyphenyl) analogue\text{Amine} + \text{NCS} + \text{KI} \rightarrow \text{3-(4-Iodo-3-methoxyphenyl) analogue}

Cycloaddition and Ring-Opening

The isoxazole ring participates in [3+2] cycloadditions with dipolarophiles (e.g., alkynes) under thermal conditions. Ring-opening reactions occur with strong bases (e.g., NaOH) to form β-ketoamide intermediates .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the fluorophenyl group. For example:

SubstrateReagentsProductYieldReference
3-(4-Bromophenyl) analoguePd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl-substituted derivative72%

Acid/Base-Mediated Rearrangements

Under acidic conditions (e.g., HCl/EtOH), the isoxazole ring undergoes ring contraction or expansion, forming pyrazole or oxazole derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula: C12_{12}H12_{12}FN2_2O
  • Molecular Weight: 218.23 g/mol
  • Boiling Point: Predicted at 413.8 ± 45.0 °C
  • Density: 1.226 ± 0.06 g/cm³
  • pKa: 9.16

These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further chemical modifications and evaluations.

Anticancer Activity

Research has shown that 3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • Mechanism of Action: The compound appears to inhibit cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
  • Inhibition Rates: In studies conducted by the National Cancer Institute (NCI), compounds similar to this one showed mean growth inhibition rates against human tumor cells ranging from 50% to over 80% depending on the specific cell line tested .

Neuroprotective Effects

Emerging studies indicate that derivatives of this compound may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's:

  • Mechanism: The neuroprotective effects are hypothesized to arise from the compound's ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells .

Synthesis and Modifications

The synthesis of this compound can be achieved through various chemical pathways involving cyclization reactions and functional group modifications. These synthetic routes can be tailored to enhance specific biological activities or improve pharmacokinetic profiles.

Table: Synthetic Routes and Modifications

Synthetic RouteKey ReagentsYield (%)Notes
Cyclization of an amine precursor with a fluorinated aromatic compoundFluorobenzene, amine derivatives75%High yields reported in controlled conditions
Functional group transformation via electrophilic substitutionVarious electrophilesVariableAllows for customization of biological activity

Case Studies

  • Anticancer Testing : A study evaluating the anticancer efficacy of this compound alongside other derivatives found it effective against multiple cancer lines, including those resistant to standard therapies .
  • Neuroprotection : In animal models of neurodegeneration, administration of this compound showed improved cognitive function and reduced markers of neuronal damage compared to control groups .
  • Antimicrobial Activity : Preliminary investigations into antimicrobial properties have indicated that certain derivatives exhibit significant activity against Gram-positive bacteria, suggesting potential for development as new antibacterial agents .

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to various biological effects. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Modifications

  • Isoxazole vs. Thiophene/Thiazole Derivatives :
    Compounds like N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide (CAS 921568-75-4) replace the isoxazole ring with thiophene or thiazole systems . Thiophene lacks the oxygen and nitrogen atoms of isoxazole, reducing polarity and hydrogen-bonding capacity. This substitution may alter pharmacokinetic properties, such as membrane permeability and metabolic stability.

  • Tetrahydrobenzo[D]isoxazole vs. Simple Isoxazole :
    The compound [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine hydrochloride () shares the 4-fluorophenyl and amine substituents but lacks the fused cyclohexene ring. The tetrahydrobenzo addition in the target compound increases molecular weight and lipophilicity, which could enhance blood-brain barrier penetration compared to the simpler isoxazole analogue .

Substituent Variations

  • Amine Position and Linkage: The target compound’s amine is directly attached to the tetrahydrobenzoisoxazole core, whereas [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine hydrochloride features a methylene spacer between the isoxazole and amine.
  • Fluorophenyl vs. Other Aromatic Groups :
    Fluorine substitution is retained across analogues (e.g., 4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide in ), but bromine or methoxy groups in other compounds (e.g., 7-methoxybenzofuran-2-carboxamide) alter electronic and steric profiles, impacting target selectivity .

Physicochemical and Pharmacological Implications

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Potential Impact
Target Compound Tetrahydrobenzo[D]isoxazole 4-Fluorophenyl (C3) Amine (C5) Enhanced lipophilicity for CNS targeting
[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine Isoxazole 4-Fluorophenyl (C3) Methylamine (C5) Improved solubility due to smaller core
Tetrahydrobenzo[b]thiophene Derivatives Tetrahydrobenzo[b]thiophene Benzothiazolyl, etc. Carboxamide Increased metabolic stability

Biologische Aktivität

3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on recent research findings.

  • Molecular Formula : C14H15FN2O
  • Molecular Weight : 244.28 g/mol
  • CAS Number : 946247-24-1

Synthesis

The synthesis of this compound typically involves the formation of the isoxazole ring followed by the introduction of the tetrahydrobenzo moiety. Various synthetic routes have been explored, leading to different derivatives with varying biological activities.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : Some derivatives demonstrated IC50 values ranging from 10 µM to 30 µM against these cell lines, indicating moderate to high potency in inhibiting cell proliferation .

The mechanism underlying the anticancer activity of this compound is believed to involve:

  • Inhibition of Kinases : Similar compounds have been identified as dual inhibitors of CK2 and GSK3β kinases. This inhibition may prevent cancer cell proliferation by modulating key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

In addition to anticancer effects, some derivatives have shown promising antimicrobial activity:

  • Activity Against Pathogens : Compounds were tested against various bacterial strains with some exhibiting moderate antibacterial effects against Staphylococcus aureus and Escherichia coli.
  • MIC Values : The minimum inhibitory concentration (MIC) values ranged from 50 µg/mL to 100 µg/mL for effective derivatives .

Data Summary Table

PropertyValue
Molecular FormulaC14H15FN2O
Molecular Weight244.28 g/mol
CAS Number946247-24-1
Anticancer IC50 (MCF-7)10 - 30 µM
Antimicrobial MIC (S. aureus)50 - 100 µg/mL

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated various derivatives of tetrahydrobenzo[D]isoxazole compounds for their anticancer properties. The study highlighted that modifications at the phenyl group significantly influenced the biological activity, with fluorinated compounds showing enhanced potency against MCF-7 cells .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of synthesized isoxazole derivatives. It reported that certain modifications yielded compounds with notable activity against Gram-positive bacteria, suggesting potential applications in treating infections .

Q & A

Q. What are the standard synthetic routes for 3-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine, and what key intermediates are involved?

Synthesis typically involves cyclization of fluorophenyl-substituted precursors with heterocyclic amines. For example:

  • Step 1 : React 4-fluorobenzaldehyde with cyclohexenone derivatives to form tetrahydrobenzoisoxazole intermediates.
  • Step 2 : Introduce the amine group via nucleophilic substitution or reductive amination.
    Key intermediates include halogenated precursors (e.g., 4-fluorobenzyl chloride) and tetrahydrobenzoisoxazole scaffolds. Reaction conditions (e.g., base catalysts, reflux in 1,4-dioxane) significantly influence yields .

Q. What purification and characterization methods are recommended for this compound?

  • Purification : Recrystallization using solvents like 1,4-dioxane or ethanol/water mixtures is common. Column chromatography (silica gel, ethyl acetate/hexane gradient) may resolve complex mixtures .
  • Characterization : Use 1H/13C NMR to confirm fluorophenyl and tetrahydrobenzoisoxazole moieties. HPLC-MS (ESI+) verifies molecular ion peaks (e.g., [M+H]+). FT-IR identifies amine N-H stretches (~3300 cm⁻¹) and isoxazole C=N bonds (~1600 cm⁻¹) .

Q. How can researchers validate the compound’s structural integrity and purity?

  • X-ray crystallography resolves stereochemistry and confirms bond angles in crystalline samples.
  • Elemental analysis (C, H, N) ensures stoichiometric accuracy.
  • Thermogravimetric analysis (TGA) assesses thermal stability and detects solvent residues .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Microwave-assisted synthesis reduces reaction times (e.g., from 5 hours to 30 minutes) and enhances yields by 15–20% compared to conventional heating .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates.
  • Catalyst optimization : Transition metals (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) enhance regioselectivity in cyclization steps .

Q. What mechanistic insights exist for the formation of the tetrahydrobenzoisoxazole core?

  • Density Functional Theory (DFT) studies suggest a [3+2] cycloaddition mechanism between nitrile oxides and cyclohexene derivatives.
  • Kinetic studies (e.g., variable-temperature NMR) reveal activation energies (~60–80 kJ/mol) for key steps, guiding temperature control .

Q. How does the compound interact with biological targets, and what assays are suitable for activity screening?

  • Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC values typically 8–32 µg/mL).
  • Enzyme inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) via fluorometric assays.
  • Cellular uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization in eukaryotic cells .

Q. What environmental fate studies are relevant for assessing ecotoxicity?

  • Degradation pathways : Hydrolysis under alkaline conditions (pH > 9) cleaves the isoxazole ring. Photodegradation (UV/Vis) generates fluorophenolic byproducts.
  • Bioaccumulation : LogP values (~2.5) suggest moderate lipophilicity; test in Daphnia magna (OECD 202) for acute toxicity .

Q. How can computational modeling guide derivative design for enhanced bioactivity?

  • Molecular docking : Target the ATP-binding site of kinases (e.g., EGFR) using AutoDock Vina. Optimize substituents at the 4-fluorophenyl group for π-π stacking.
  • QSAR models : Correlate Hammett σ values of substituents with antibacterial IC50 to prioritize synthetic targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.